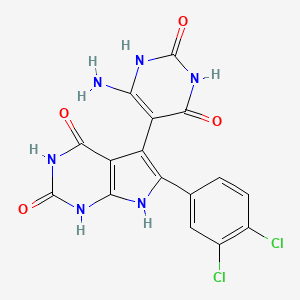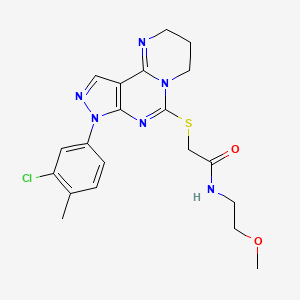![molecular formula C13H12N2O2 B15174420 2-[4-(3-Methylpyrazin-2-yl)phenyl]acetic acid](/img/structure/B15174420.png)
2-[4-(3-Methylpyrazin-2-yl)phenyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(3-Methylpyrazin-2-yl)phenyl]acetic acid is an organic compound with the molecular formula C13H12N2O2 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of a phenylacetic acid moiety attached to a methylpyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Methylpyrazin-2-yl)phenyl]acetic acid typically involves the reaction of 3-methylpyrazine with a suitable phenylacetic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of 3-methylpyrazine with a halogenated phenylacetic acid under palladium catalysis . The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to maximize yield and minimize production costs. Continuous flow reactors and other advanced manufacturing techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-[4-(3-Methylpyrazin-2-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
2-[4-(3-Methylpyrazin-2-yl)phenyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-[4-(3-Methylpyrazin-2-yl)phenyl]acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazine ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can influence various signaling pathways and biochemical processes.
相似化合物的比较
Similar Compounds
2-[4-(3-Methylpyrazin-2-yl)phenyl]propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
2-[4-(3-Methylpyrazin-2-yl)phenyl]butanoic acid: Contains a butanoic acid group, leading to different physicochemical properties.
2-[4-(3-Methylpyrazin-2-yl)phenyl]ethanol: The carboxylic acid group is replaced with an alcohol group.
Uniqueness
2-[4-(3-Methylpyrazin-2-yl)phenyl]acetic acid is unique due to its specific combination of a pyrazine ring and a phenylacetic acid moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C13H12N2O2 |
|---|---|
分子量 |
228.25 g/mol |
IUPAC 名称 |
2-[4-(3-methylpyrazin-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C13H12N2O2/c1-9-13(15-7-6-14-9)11-4-2-10(3-5-11)8-12(16)17/h2-7H,8H2,1H3,(H,16,17) |
InChI 键 |
SWSWXBFGELVZKR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CN=C1C2=CC=C(C=C2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


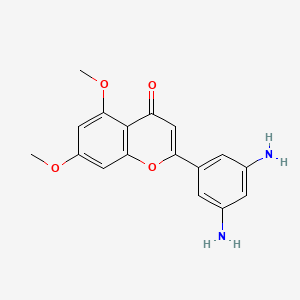
![1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B15174356.png)
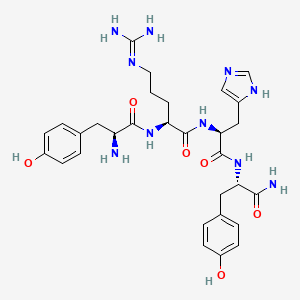

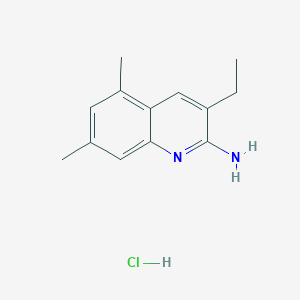
![N-Hydroxy-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B15174376.png)


![3-[(3aR,6aS)-5'-fluoro-2',4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B15174390.png)
![2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol](/img/structure/B15174395.png)
![(2S)-2-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B15174400.png)
![Ethyl 2-(5-bromobenzo[D]oxazol-2-YL)acetate](/img/structure/B15174404.png)
